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Introduction
Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide), a lipophilic derivative of the amino

acid taurine, emerged as a potential anticonvulsant agent based on promising preclinical

studies in animal models of epilepsy.[1][2] This technical guide provides an in-depth overview

of the early-phase clinical studies conducted to evaluate the safety, tolerability, and efficacy of

Taltrimide for the treatment of seizures in humans. The document summarizes quantitative

data from these trials, details the experimental protocols employed, and explores the potential

signaling pathways implicated in its mechanism of action. Despite its preclinical promise, the

clinical development of Taltrimide for seizures was halted due to a lack of efficacy and, in

some cases, a paradoxical increase in seizure frequency in human subjects.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase clinical trials of

Taltrimide.

Table 1: Overview of Early-Phase Clinical Trials on Taltrimide for Seizures
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Study
Referenc
e

Study
Phase

Number
of
Patients

Patient
Populatio
n

Daily
Dose
Range

Treatmen
t Duration

Key
Clinical
Outcome

Airaksinen

et al.

(1987)[2]

Phase I 9

Drug-

resistant

epileptic

patients

1 g and 2 g
2 weeks for

each dose

No clinical

or

neurophysi

ological

effects

observed.

Koivisto et

al. (1986)

[3]

Open-label

Clinical

Trial

27

Severe

epilepsy

resistant to

convention

al drugs

Up to 4.0 g 4 weeks

Statistically

significant

increase in

seizure

frequency.

Keränen et

al. (1987)
N/A 8

Epileptic

patients

Not

specified
6 days

Increased

photoconv

ulsive

response

in 4 of 8

patients.

Table 2: Biochemical and Pharmacokinetic Observations
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Study Reference Observation Result

Airaksinen et al. (1987)
Cerebrospinal Fluid (CSF)

Analysis

Increase in homovanillic acid

(HVA) and cyclic nucleotides.

Koivisto et al. (1986) Drug Interactions

Statistically significant increase

in serum phenytoin

concentration. Statistically

significant decrease in serum

carbamazepine concentration.

Koivisto et al. (1986) Metabolite Penetration

The main metabolite,

phthalimidoethanesulphonami

de, had a CSF concentration

approximately half that of the

serum.

Experimental Protocols
Phase I Clinical Trials (Airaksinen et al., 1987)

Study Design: Two Phase I clinical trials were conducted.

Patient Population: Nine adult patients with drug-resistant epilepsy.

Dosing Regimen: Patients received daily doses of 1 g and 2 g of Taltrimide, each for a

period of two weeks. There was a 2.5-month interval between the two dosing periods.

Outcome Measures:

Clinical seizure frequency and electroencephalogram (EEG) recordings were monitored.

Routine laboratory safety studies were conducted.

Concentrations of concomitant antiepileptic drugs in plasma were measured.

Amino acid levels in urine and plasma were determined.
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CSF was analyzed for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid

(5-HIAA), and cyclic nucleotides.

Open-Label Clinical Trial (Koivisto et al., 1986)
Study Design: An open-label clinical trial.

Patient Population: 27 patients with severe epilepsy that was resistant to conventional

antiepileptic drugs.

Dosing Regimen: The trial included a 2-week control phase, followed by the administration of

Taltrimide with a gradually increasing dose up to 4.0 g/day . This maximum dose was

maintained for 12 days. The total duration of Taltrimide treatment was 4 weeks, followed by

a gradual withdrawal over 2 weeks.

Outcome Measures:

Antiepileptic effect was assessed by monitoring seizure frequency.

EEG recordings were performed to evaluate neurophysiological effects.

Tolerability and safety were monitored through clinical observation and laboratory tests.

Serum concentrations of concomitant antiepileptic drugs (phenytoin and carbamazepine)

were measured.

The concentration of Taltrimide's main metabolite in both serum and CSF was determined

to assess blood-brain barrier penetration.

Photoconvulsive Response Study (Keränen et al., 1987)
Study Design: A study to evaluate the effects of Taltrimide on the photoconvulsive response.

Patient Population: Eight epileptic patients.

Dosing Regimen: Taltrimide was administered for 6 days. The exact dosage was not

specified in the available literature.
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Outcome Measures:

The primary outcome was the change in discharges provoked by intermittent photic

stimulation (IPS) as measured by EEG.

Changes in discharges after hyperventilation and spontaneous paroxysms were also

noted.

Visualizations
Experimental Workflow: Open-Label Clinical Trial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assessments Throughout the Trial

Patient Recruitment
(N=27, Severe Refractory Epilepsy)
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Taltrimide Administration (4 Weeks)
Gradual Dose Increase to 4.0 g/day Seizure Frequency Monitoring

12-Day Maintenance Phase
(4.0 g/day)

2-Week Withdrawal Phase
(Gradual Tapering)

End of Study

EEG Recordings

Safety and Tolerability

Concomitant AED & Metabolite Levels

Click to download full resolution via product page

Caption: Workflow of the open-label clinical trial of Taltrimide.

Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be influenced by

Taltrimide, based on its nature as a taurine derivative and the biochemical changes observed

in clinical trials.
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Caption: Postulated mechanism of Taltrimide via GABA-A receptor modulation.
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Caption: Observed biochemical changes in CSF following Taltrimide administration.

Discussion and Conclusion
The early-phase clinical studies of Taltrimide in patients with epilepsy yielded disappointing

results, failing to replicate the anticonvulsant effects observed in animal models. A significant

finding was the reported increase in seizure frequency in one of the larger trials, suggesting

potential proconvulsive properties in humans. The observed increase in photoconvulsive

response in a subset of patients further supports the lack of anticonvulsant efficacy.

The biochemical findings of increased HVA and cyclic nucleotides in the CSF provide some

insight into the neurochemical effects of Taltrimide but do not elucidate a clear anticonvulsant

mechanism. The interaction with phenytoin and carbamazepine highlights the importance of

considering drug-drug interactions in the development of new antiepileptic drugs.

In conclusion, the clinical development of Taltrimide for the treatment of seizures was not

pursued due to a lack of efficacy and safety concerns. The data from these early-phase trials

underscore the challenges of translating preclinical findings to clinical success in the field of

epilepsy research. This technical guide serves as a comprehensive summary of the available

information on the early clinical evaluation of Taltrimide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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